N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromene core with a carboxamide group, making it a potential candidate for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized via a Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction. This involves the reaction of the chromene derivative with an amine, such as 1-(2,5-dimethylphenyl)ethylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Hydroxyl derivatives of the chromene core.
Substitution: Halogenated or nitrated derivatives on the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, this compound is investigated for its potential as an anti-inflammatory and antioxidant agent. Chromene derivatives are known to exhibit these properties, and modifications to the structure can enhance these effects.
Medicine
In medicine, the compound is explored for its potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities. The presence of the carboxamide group is particularly significant, as it can interact with biological targets more effectively.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.
Mechanism of Action
The mechanism of action of N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with various molecular targets. The chromene core can intercalate with DNA, inhibiting the replication of cancer cells. The carboxamide group can form hydrogen bonds with enzymes, modulating their activity. Additionally, the compound can scavenge free radicals, reducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxylate
- N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-sulfonamide
- N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-thioamide
Uniqueness
Compared to similar compounds, N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide is unique due to its specific carboxamide group, which enhances its ability to form hydrogen bonds and interact with biological targets. This makes it a more potent candidate for therapeutic applications.
Properties
IUPAC Name |
N-[1-(2,5-dimethylphenyl)ethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-12-8-9-13(2)16(10-12)14(3)21-19(22)17-11-15-6-4-5-7-18(15)24-20(17)23/h4-11,14H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIDHIKSKXXEHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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